Substitution-Pattern Selectivity: N4-Allyl vs. N5-Alkyl Series
The compound's N4-allyl-6-methyl substitution pattern is chemically distinct from the N5-alkyl-2-methyl series evaluated by Gangjee et al. [1]. In that series, N5-methylation of a 2-methyl scaffold improved HeLa cell IC50 from 1,200 nM (compound 1) to 7.4 nM (compound 5), a 162-fold enhancement. However, when the N4 position was a free NH (compounds 6, 7), N5-methylation gave IC50 values >10,000 nM, demonstrating that N5-based SAR does not translate to N4-substituted contexts. No head-to-head data exist comparing N4-allyl vs. N5-allyl isomers, so any potency claim must be empirically verified.
| Evidence Dimension | HeLa cell antiproliferative IC50 |
|---|---|
| Target Compound Data | No direct data available for this compound |
| Comparator Or Baseline | N5-methyl-2-methyl analog (5∙HCl): IC50 = 7.4 nM; N5-unsubstituted 2-methyl analog (1∙HCl): IC50 = 1,200 nM |
| Quantified Difference | Not determined; structural difference precludes extrapolation |
| Conditions | HeLa cell proliferation assay, 48–72 h exposure; colchicine site binding confirmed via [3H]colchicine competition (Gangjee 2018) |
Why This Matters
This compound's unique N4-allyl topology requires independent activity profiling; SAR from the more common N5-substituted series cannot be used to predict performance.
- [1] Gangjee A, et al. Sterically induced conformational restriction: Discovery and preclinical evaluation of novel pyrrolo[3,2-d]pyrimidines as microtubule targeting agents. Bioorg Med Chem. 2018;26(20):5470-5478. doi:10.1016/j.bmc.2018.09.025. View Source
